1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
CAS No.: 25711-30-2
Cat. No.: VC21106917
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25711-30-2 |
---|---|
Molecular Formula | C6H8N2O |
Molecular Weight | 124.14 g/mol |
IUPAC Name | 1,5-dimethylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C6H8N2O/c1-5-6(4-9)3-7-8(5)2/h3-4H,1-2H3 |
Standard InChI Key | SGNRGSSHBKKIJR-UHFFFAOYSA-N |
SMILES | CC1=C(C=NN1C)C=O |
Canonical SMILES | CC1=C(C=NN1C)C=O |
Introduction
Physical and Chemical Properties
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to the pyrazole family. It consists of a five-membered ring containing two adjacent nitrogen atoms, with methyl groups at positions 1 and 5, and a carbaldehyde group at position 4. This structural arrangement confers unique reactive properties that make it valuable for synthetic chemistry applications.
Basic Identification Data
The compound has been thoroughly characterized with the following identification parameters:
Parameter | Value |
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CAS Number | 25711-30-2 |
Empirical Formula | C₆H₈N₂O |
Molecular Weight | 124.14 g/mol |
MDL Number | MFCD00159630 |
Physical Properties
The compound exhibits specific physical characteristics that determine its handling requirements and application potential:
Property | Value |
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Physical State | Not specified in available data |
Melting Point | 60°C |
Boiling Point | 110-112°C (760 Torr) |
Density | 1.11±0.1 g/cm³ (20°C, 760 Torr) |
Flash Point | 92.3±21.8°C |
pKa | 0.75±0.10 (Predicted) |
These physical properties indicate that 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is relatively stable at room temperature but requires specific handling considerations during chemical operations involving heat .
Synthesis Methods
Several synthetic routes have been developed for producing pyrazole-4-carbaldehydes, with modifications applicable to the 1,5-dimethyl variant. These methods provide organic chemists with diverse approaches to obtain this compound based on available starting materials and required reaction conditions.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction represents one of the most common and efficient methods for synthesizing pyrazole-4-carbaldehydes, including the 1,5-dimethyl variant. This reaction typically involves treating the corresponding pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) .
For 3,5-dimethyl-1H-pyrazoles specifically, formylation according to the Vilsmeier-Haack protocol typically involves:
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Reaction with POCl₃ in DMF at elevated temperatures (90-120°C)
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Formation of the iminium salt intermediate
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Hydrolysis to yield the corresponding carbaldehyde
The dimethyl substituents direct the formylation to occur preferentially at the 4-position of the pyrazole ring .
Oxidation of Alcohols
Another viable synthetic route involves the oxidation of the corresponding pyrazole methanol derivatives. This approach parallels the synthesis method described for the related compound 1H-Pyrazole-4-carboxaldehyde:
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Preparation of the (1,5-dimethyl-1H-pyrazol-4-yl)methanol precursor
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Oxidation using manganese dioxide (MnO₂) in acetone at approximately 60°C
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Purification via column chromatography
This method typically yields the desired aldehyde in moderate to good yields (approximately 50-55%, based on similar compounds) .
Alternative Methods
Additional synthetic pathways include:
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Formylation using 2,4,6-trichloro triazine in DMF at room temperature
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Directed metalation followed by reaction with DMF and subsequent hydrolysis
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Cyclization of appropriate hydrazones under controlled conditions
Chemical Reactivity
The 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde demonstrates diverse reactivity patterns, primarily due to the presence of the reactive aldehyde group at the 4-position of the pyrazole ring. This reactivity profile makes it a valuable building block in organic synthesis.
Oxidation Reactions
The aldehyde functionality can undergo oxidation to form the corresponding carboxylic acid. Based on analogous pyrazole-4-carbaldehydes, this oxidation typically occurs using:
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Potassium permanganate (KMnO₄) in water-pyridine medium
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Potassium dichromate (K₂Cr₂O₇) in acidic conditions
These reactions yield pyrazole-4-carboxylic acid derivatives that can be further transformed into esters, amides, or other functional derivatives .
Condensation Reactions
The aldehyde group readily participates in various condensation reactions:
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With active methylene compounds to form olefinic derivatives
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With semicarbazide, thiosemicarbazide, or hydroxylamine to form the corresponding hydrazones or oximes
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With aromatic ketones to yield α,β-unsaturated ketones (chalcones)
These reactions provide access to diverse pyrazole-containing scaffolds with potential biological activities.
Classification Element | Details |
---|---|
Signal Word | Warning |
Pictogram | Exclamation Mark (GHS07) |
GHS Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
Recent Research Developments
Research involving pyrazole-4-carbaldehydes continues to evolve, with emerging applications in medicinal chemistry, materials science, and catalysis. The 1,5-dimethyl variant, with its specific substitution pattern, presents unique opportunities for structure-activity relationship studies and targeted modifications.
Recent investigations have focused on:
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Developing more efficient and environmentally friendly synthesis methods
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Exploring novel reaction pathways to access diverse pyrazole-based scaffolds
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Evaluating structure-activity relationships in biological systems
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Incorporating pyrazole carbaldehydes into larger molecular frameworks with enhanced properties
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